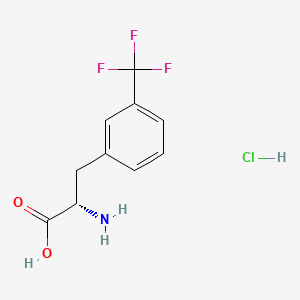

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride (CAS: 122839-48-9) is a chiral, non-proteinogenic α-amino acid derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound is widely utilized in medicinal chemistry and biochemical research as a building block for peptide synthesis or as a modulator of biological targets, particularly due to the electron-withdrawing and lipophilic properties of the -CF₃ group . Its hydrochloride salt form enhances solubility in polar solvents, facilitating applications in aqueous reaction systems.

Properties

IUPAC Name |

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKJYUDJXZMFH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group through various trifluoromethylation reactions. Common methods include:

Aromatic coupling reactions: These reactions involve the coupling of an aromatic compound with a trifluoromethylating agent under specific conditions.

Radical trifluoromethylation: This method uses radical intermediates to introduce the trifluoromethyl group.

Nucleophilic and electrophilic trifluoromethylation: These reactions involve the use of nucleophilic or electrophilic trifluoromethylating agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products

Scientific Research Applications

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Biology: Studied for its potential biological activity and interactions with biological molecules.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

†Molecular weight calculated from and .

Solubility and Stability:

- The target compound is provided as a hydrochloride salt to improve aqueous solubility (sample solution: 10 mM in methanol/water) .

- Naphthalen-2-yl analog () exhibits lower solubility due to its bulky aromatic system, requiring recrystallization from methanol/diethyl ether .

- Pyridin-2’-yl analog () demonstrates moderate solubility in methanol, with a melting point of 80–84°C and an optical rotation [α]D²⁵ = +30.8°, indicating pronounced chirality .

Biological Activity

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride, also known as trifluoromethylphenylalanine, is a chiral amino acid derivative that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity through enhanced lipophilicity and binding affinity to various targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to interact with proteins and enzymes, potentially modulating their activity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as tryptophan hydroxylase type I (TPH1), which is involved in serotonin synthesis. In studies, it demonstrated an inhibition rate of 64% at a concentration of 100 µM .

- Antimicrobial Activity : Research indicates that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties against various pathogens, including Chlamydia species. This suggests that the compound may serve as a lead for developing new antibiotics .

Antichlamydial Activity

A study assessed the antichlamydial activity of several compounds derived from this compound. The results indicated that the presence of the trifluoromethyl group was crucial for activity, with compounds exhibiting superior efficacy compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly enhance biological potency. For example, compounds lacking this substituent showed no activity, underscoring its importance in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Significant inhibition of TPH1 and antimicrobial properties |

| 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Structure | Moderate activity; lacks amino group |

| 2-(Trifluoromethyl)phenyl propionic acid | Structure | Limited biological activity; different substitution pattern |

Case Studies

- Inhibition Studies : A study conducted on various derivatives demonstrated that those with the trifluoromethyl group exhibited significantly higher inhibition rates against TPH1 compared to their non-fluorinated counterparts. This was attributed to enhanced hydrophobic interactions with the enzyme active site .

- Antimicrobial Efficacy : Compounds derived from this compound were tested against Chlamydia trachomatis. Results indicated a marked reduction in chlamydial inclusion sizes and numbers in treated cells compared to controls, suggesting potent antichlamydial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via a two-step process:

Benzoylation: Reacting 3-(trifluoromethyl)phenylpropylamine with benzoyl chloride to form an intermediate.

Hydrolysis: Treating the intermediate with hydroxamic acid under controlled pH (6–8) and temperature (50–70°C) to yield the final product.

- Critical Factors: Solvent choice (e.g., methanol or ethanol), reaction time (24–48 hours), and stoichiometric ratios (1:1.2 for amine-to-benzoyl chloride) significantly impact purity. Recrystallization from methanol/diethyl ether mixtures improves purity (>95%) .

Q. How can researchers confirm the stereochemical integrity of the (S)-enantiomer during synthesis?

- Methodological Answer:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) resolves enantiomers.

- Optical Rotation: Compare observed [α]D values (e.g., +30.8° for the S-enantiomer) against literature data.

- Circular Dichroism (CD): Confirm Cotton effects in the 200–250 nm range to validate chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.